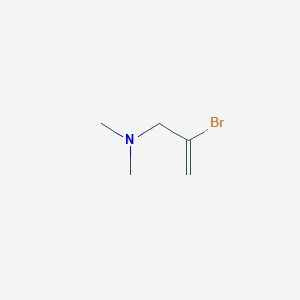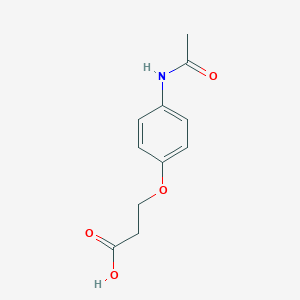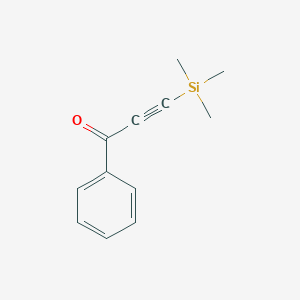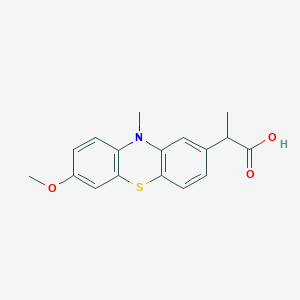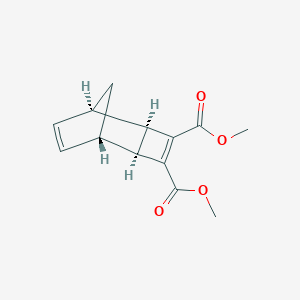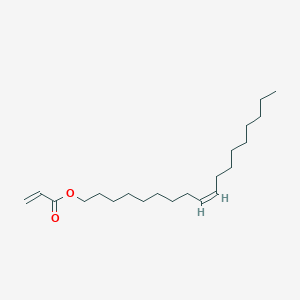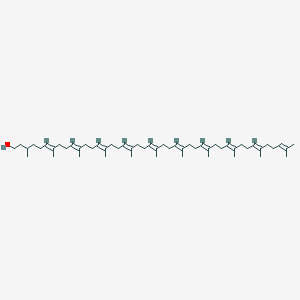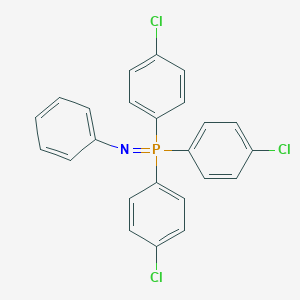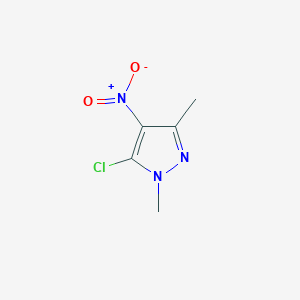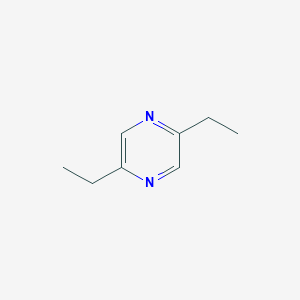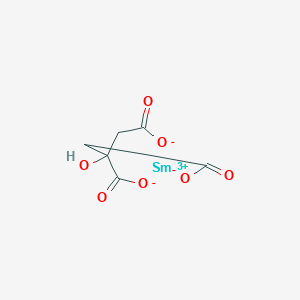
Trióxido de zirconio de magnesio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium zirconium trioxide is a compound composed of magnesium, zirconium, and oxygen. It is known for its unique properties, including high thermal stability, resistance to corrosion, and excellent mechanical strength. These characteristics make it valuable in various industrial and scientific applications.
Aplicaciones Científicas De Investigación
Magnesium zirconium trioxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and reactivity.
Biology: Investigated for its potential use in drug delivery systems and as a component in bioactive materials.
Medicine: Explored for its antimicrobial properties and potential use in medical implants and devices.
Industry: Utilized in the production of ceramics, coatings, and high-temperature materials due to its thermal stability and mechanical strength
Mecanismo De Acción
Mode of Action
It has been suggested that the compound may interact with its targets through a process known as hydrogen-induced interfacial coupling . This process involves the manipulation of hydrogen atoms, tuning their uptake and release in a micrometer-sized Mg-rich composite .
Biochemical Pathways
It is known that the compound can influence the migration of hydrogen atoms, which could potentially affect various biochemical pathways .
Result of Action
It has been suggested that the compound can manipulate the migration of hydrogen atoms, potentially influencing various cellular processes .
Action Environment
The action, efficacy, and stability of magnesium zirconium trioxide can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of hydrogen, as it is involved in hydrogen-induced interfacial coupling . Additionally, the compound’s stability may be influenced by factors such as temperature and humidity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Magnesium zirconium trioxide can be synthesized through several methods, including:
Sol-gel method: This involves the hydrolysis and polycondensation of metal alkoxides. The process typically requires a controlled environment to ensure the formation of a homogeneous gel, which is then dried and calcined to obtain the final product.
Solution combustion method: This method uses a fuel (such as triethanolamine) and metal nitrates.
Co-precipitation method: Metal salts are dissolved in a solution, and a precipitating agent is added to form a solid precipitate.
Industrial Production Methods: In industrial settings, the production of magnesium zirconium trioxide often involves large-scale sol-gel or co-precipitation methods due to their scalability and cost-effectiveness. These methods allow for the production of high-purity materials with controlled particle sizes and morphologies.
Types of Reactions:
Oxidation: Magnesium zirconium trioxide can undergo oxidation reactions, particularly when exposed to high temperatures and oxidative environments.
Reduction: The compound can be reduced using strong reducing agents, leading to the formation of lower oxidation state compounds.
Substitution: Magnesium zirconium trioxide can participate in substitution reactions where one of its components is replaced by another element or compound.
Common Reagents and Conditions:
Oxidizing agents: Oxygen, hydrogen peroxide, and other strong oxidizers.
Reducing agents: Hydrogen gas, carbon monoxide, and metal hydrides.
Substitution reagents: Halides, nitrates, and other reactive compounds.
Major Products Formed:
Oxidation products: Higher oxidation state oxides.
Reduction products: Lower oxidation state compounds.
Substitution products: Compounds with substituted elements or groups.
Comparación Con Compuestos Similares
Magnesium oxide: Known for its high thermal stability and use in refractory materials.
Zirconium oxide: Widely used in ceramics and biomedical applications due to its hardness and biocompatibility.
Magnesium zirconium oxide: A composite material with properties similar to magnesium zirconium trioxide but with different stoichiometry and structure.
Uniqueness: Magnesium zirconium trioxide stands out due to its unique combination of properties from both magnesium and zirconium oxides. Its high thermal stability, mechanical strength, and reactivity make it suitable for a wide range of applications, from industrial processes to biomedical research.
Propiedades
Número CAS |
12032-31-4 |
|---|---|
Fórmula molecular |
MgO3Zr |
Peso molecular |
163.53 g/mol |
Nombre IUPAC |
magnesium;dioxido(oxo)zirconium |
InChI |
InChI=1S/Mg.3O.Zr/q+2;;2*-1; |
Clave InChI |
VIBGUAPFBVGMQZ-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Mg+2].[Zr+4] |
SMILES canónico |
[O-][Zr](=O)[O-].[Mg+2] |
Descripción física |
Solid; [Hawley] White odorless powder; [MSDSonline] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



